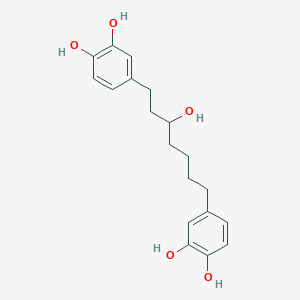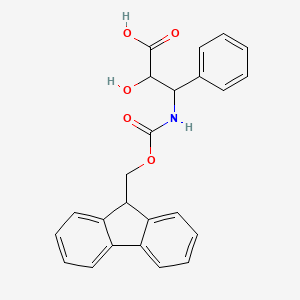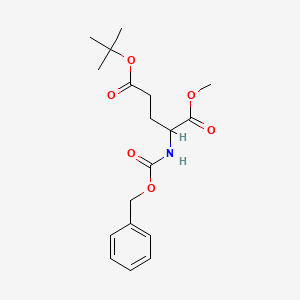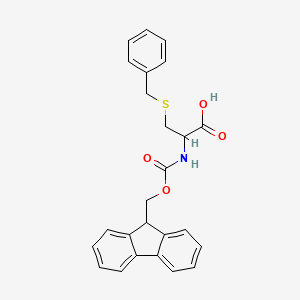
N-Fmoc-S-benzyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the thiol group is protected by a benzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Fmoc-S-benzyl-L-cysteine can be synthesized through a multi-step process involving the protection of the amino and thiol groups of cysteine. The typical synthetic route involves:
Protection of the amino group: The amino group of cysteine is protected using the Fmoc group, typically through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the thiol group: The thiol group is protected by benzylation, usually achieved by reacting the cysteine derivative with benzyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-S-benzyl-L-cysteine undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using piperidine or other bases, and removal of the benzyl group through hydrogenation or other reductive methods.
Substitution reactions: The thiol group can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Fmoc deprotection: Yields free amino group derivatives.
Benzyl deprotection: Yields free thiol group derivatives.
Aplicaciones Científicas De Investigación
N-Fmoc-S-benzyl-L-cysteine is widely used in scientific research, particularly in:
Peptide synthesis: As a protected cysteine derivative, it is used in the solid-phase synthesis of peptides.
Proteomics: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Drug development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-Fmoc-S-benzyl-L-cysteine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the benzyl group protects the thiol group, preventing unwanted side reactions. Upon deprotection, the free amino and thiol groups can participate in peptide bond formation and disulfide bond formation, respectively .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-S-trityl-L-cysteine: Another protected cysteine derivative with a trityl group protecting the thiol group.
Fmoc-N-Me-Cys(Trt)-OH: A derivative with a methyl group on the amino group and a trityl group on the thiol group.
Uniqueness
N-Fmoc-S-benzyl-L-cysteine is unique due to its specific protection groups, which offer a balance of stability and ease of deprotection. The benzyl group provides robust protection for the thiol group, while the Fmoc group is easily removed under mild conditions, making it highly suitable for peptide synthesis .
Propiedades
IUPAC Name |
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
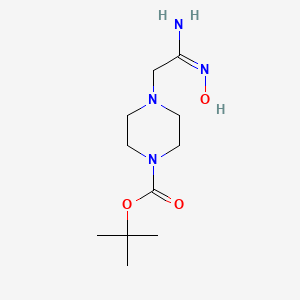
![(2E)-3-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}prop-2-enoic acid](/img/structure/B13385751.png)
![5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-](/img/structure/B13385763.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)
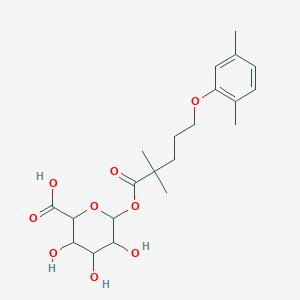
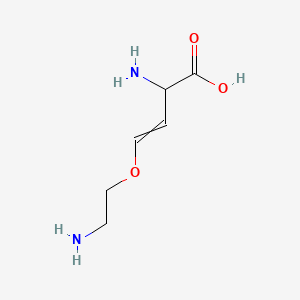
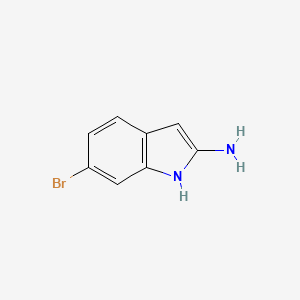
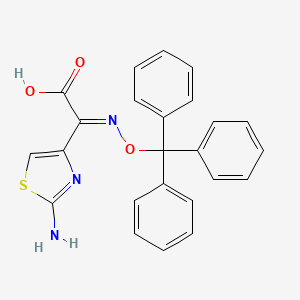
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
